

4-Chloro-2-ethoxyaniline structural formula and molecular weight

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Compound of Interest

Compound Name: 4-Chloro-2-ethoxyaniline

CAS No.: 846039-94-9

Cat. No.: B2635477

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Technical Monograph: 4-Chloro-2-ethoxyaniline

Structural Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

4-Chloro-2-ethoxyaniline (CAS: 846039-94-9) is a specialized disubstituted aniline intermediate critical in the synthesis of tyrosine kinase inhibitors and azo-based chromophores. [1] Distinguished by the steric and electronic modulation provided by the ortho-ethoxy group, this scaffold offers unique lipophilicity profiles compared to its methoxy analog (4-chloro-2-anisidine). This guide provides a definitive technical reference for its handling, synthesis, and characterization, moving beyond basic catalog data to actionable experimental logic.

Chemical Identity & Structural Analysis[2][3]

The molecule comprises a primary amine core with a chlorine atom at the para position and an ethoxy ether moiety at the ortho position. This substitution pattern creates a "push-pull" electronic system where the amine and ethoxy groups are electron-donating (activating), while the chlorine is electron-withdrawing (deactivating) but ortho/para directing.

Molecular Specifications

Parameter	Value	Notes
IUPAC Name	4-Chloro-2-ethoxyaniline	Also known as 4-Chloro-o-phenetidine
CAS Number	846039-94-9 (Free Base) 858855-49-9 (HCl Salt)	Note: Do not confuse with isomer 2-chloro-4-ethoxyaniline (CAS 178452-11-4)
Molecular Formula	C ₈ H ₁₀ ClNO	
Molecular Weight	171.62 g/mol	Calculated: C (55.99%), H (5.87%), Cl (20.66%), N (8.16%), O (9.32%)
SMILES	<chem>CCOc1cc(Cl)ccc1N</chem>	Standard canonical string
InChI Key	IMPPGHMHELILKG-UHFFFAOYSA-N	(Analogous base structure)

Physicochemical Profile[2][5]

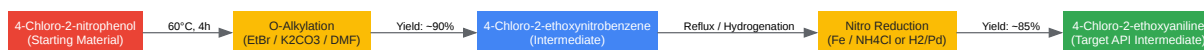
- Appearance: Typically a low-melting solid or viscous oil (Free base); Off-white to beige crystalline solid (HCl salt).
- Solubility:
 - Free Base: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.
 - HCl Salt: Soluble in water, DMSO, MeOH.
- pKa (Predicted): ~3.5 - 4.0 (The electron-withdrawing Cl reduces basicity compared to o-phenetidine).

Synthetic Pathways & Experimental Protocols

The most robust route to **4-Chloro-2-ethoxyaniline** avoids direct chlorination of phenetidine (which suffers from regioselectivity issues) and instead utilizes the alkylation of 4-chloro-2-

nitrophenol followed by reduction.

Synthesis Workflow (DOT Diagram)



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Figure 1: Two-step regioselective synthesis pathway ensuring correct chlorine placement.

Detailed Protocol: The "Nitro-Reduction" Route

Step 1: O-Alkylation (Synthesis of 4-Chloro-2-ethoxynitrobenzene)

- Reagents: Charge a reaction vessel with 4-chloro-2-nitrophenol (1.0 eq), anhydrous K_2CO_3 (1.5 eq), and DMF (5 vol).
- Addition: Add Ethyl Bromide (1.2 eq) dropwise at room temperature.
- Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2); the starting phenol (acidic) will disappear.
- Workup: Quench with water (10 vol). The product usually precipitates as a yellow solid. Filter, wash with water, and dry.[2]
 - Why this works: The nitro group activates the phenol for deprotonation, and the position of the chlorine is fixed from the start.

Step 2: Béchamp Reduction (Nitro to Amine)

- Reagents: Suspend the nitro intermediate (from Step 1) in Ethanol/Water (4:1 ratio). Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
- Reaction: Heat to reflux (approx. 78°C) with vigorous stirring for 2-4 hours. The yellow color of the nitro compound will fade to a colorless/brownish amine solution.
- Filtration: Filter hot through a Celite pad to remove iron sludge.

- Isolation: Concentrate the filtrate. Adjust pH to >9 with NaOH to ensure the free base is formed. Extract with Ethyl Acetate.
- Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane to the organic layer; the salt precipitates as a high-purity solid.

Analytical Characterization

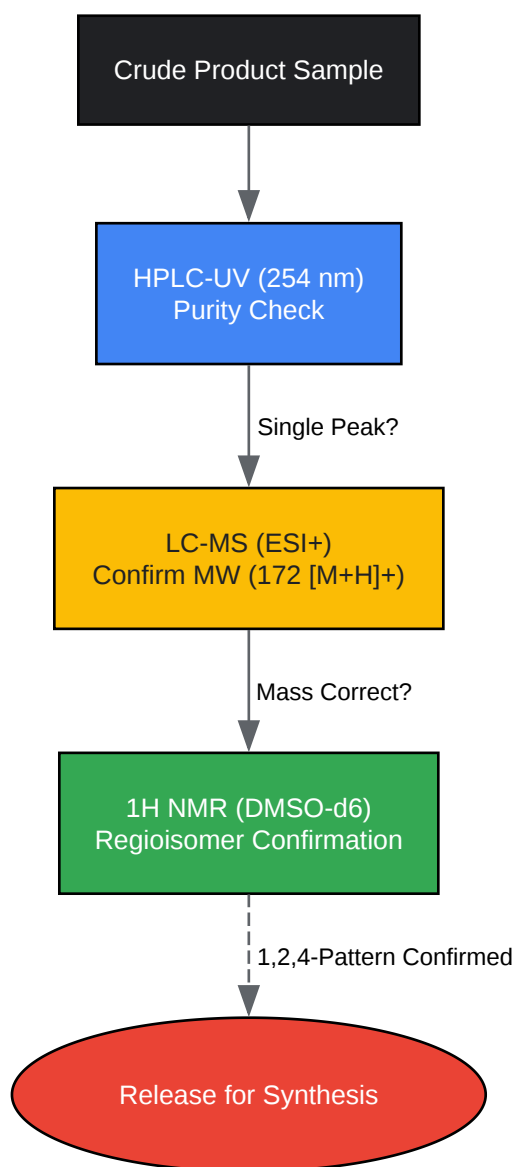
Validating the structure requires distinguishing it from its isomers (e.g., 5-chloro-2-ethoxyaniline). NMR is the definitive tool here.

Predicted NMR Signature (DMSO-d₆)

Nucleus	Shift (δ ppm)	Multiplicity	Integration	Assignment
¹ H	1.35	Triplet (t)	3H	Ethoxy -CH ₃
¹ H	4.05	Quartet (q)	2H	Ethoxy -OCH ₂ -
¹ H	4.8 - 5.2	Broad Singlet	2H	Amine -NH ₂ (Exchangeable)
¹ H	6.65	Doublet (d)	1H	Ar-H (C6, ortho to NH ₂)
¹ H	6.75	Doublet of Doublets (dd)	1H	Ar-H (C5, meta to NH ₂)
¹ H	6.85	Doublet (d)	1H	Ar-H (C3, ortho to OEt)

Key Diagnostic: Look for the coupling pattern in the aromatic region. A 1,2,4-substitution pattern (ABX system) confirms the positions. The proton at C3 (between Cl and OEt) usually appears as a meta-coupled doublet or singlet depending on resolution.

Analytical Logic Tree



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Figure 2: Sequential validation workflow to ensure structural integrity before downstream use.

Pharmaceutical Applications

This intermediate is a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitors.

- Solubility Modulation: The ethoxy group provides a "greasier" lipophilic handle compared to a methoxy group, which can improve cell membrane permeability in drug candidates.

- **Metabolic Stability:** The chlorine atom at the para position blocks metabolic hydroxylation (a common clearance pathway for anilines), thereby extending the half-life of the drug molecule.
- **Binding Affinity:** In kinase active sites, the ethoxy oxygen often acts as a weak hydrogen bond acceptor, while the aniline NH₂ forms the critical hinge-binding interaction.

Safety & Handling (SDS Summary)

- **Hazard Class:** Acute Toxicity (Oral/Dermal/Inhalation).
- **Specific Risk:** Methemoglobinemia. Like most anilines, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
- **PPE Requirements:**
 - Nitrile gloves (Double gloving recommended for oils).
 - Full-face respirator or fume hood operations only.
- **Storage:** Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base oxidizes (darkens) upon exposure to air.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 846039-94-9. Retrieved from [\[Link\]](#)
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for general aromatic nucleophilic substitution and reduction mechanisms).

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Sources

- [1. 1379333-71-7|2-Chloro-6-ethoxyaniline|BLD Pharm \[bldpharm.com\]](#)
- [2. prepchem.com \[prepchem.com\]](#)
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